4-Hexen-3-one

Catalog No.
S3317472
CAS No.
50396-87-7
M.F
C6H10O
M. Wt
98.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Hexen-3-one

CAS Number

50396-87-7

Product Name

4-Hexen-3-one

IUPAC Name

(E)-hex-4-en-3-one

Molecular Formula

C6H10O

Molecular Weight

98.14 g/mol

InChI

InChI=1S/C6H10O/c1-3-5-6(7)4-2/h3,5H,4H2,1-2H3/b5-3+

InChI Key

FEWIGMWODIRUJM-HWKANZROSA-N

SMILES

CCC(=O)C=CC

Solubility

slightly soluble in water; soluble in oil
Miscible at room temperature (in ethanol)

Canonical SMILES

CCC(=O)C=CC

Isomeric SMILES

CCC(=O)/C=C/C

Flavors and Fragrances Industry

    Summary of the application: 4-Hexen-3-one is used in the flavors and fragrances industry due to its fruity fragrance.

    Methods of application: The specific methods of application in the flavors and fragrances industry can vary widely depending on the specific product being created.

    Results or outcomes: The use of 4-Hexen-3-one in this industry contributes to the creation of a wide variety of scented and flavored products. The specific outcomes can vary greatly depending on the other ingredients used and the specific product being created.

Thermophysical Property Research

Oxidation Reference Spectra

Kinetics of Reactions

4-Hexen-3-one, also known as (4E)-hex-4-en-3-one, is characterized by its ethereal, green, and metallic taste. It belongs to the class of organic compounds known as enones, which contain a carbonyl group adjacent to a double bond . This compound has a CAS Registry Number of 2497-21-4 and an average molecular weight of approximately 98.143 g/mol .

The primary reaction involving 4-hexen-3-one is its formation through the catalytic dehydration of 4-hydroxy-3-hexanone. This process typically occurs at elevated temperatures (200-450 °C) in the presence of specific catalysts like tungsten oxide or molybdenum oxide supported on zirconium dioxide and silica . The reaction mechanism includes the generation of a protonated oxonium ion, which subsequently leads to the formation of the alkene through β-elimination.

The synthesis of 4-hexen-3-one primarily involves:

  • Catalytic Dehydration: Utilizing 4-hydroxy-3-hexanone as a precursor under high-temperature conditions (200-450 °C) with appropriate catalysts (e.g., WO3/ZrO2-SiO2 or MoO3/ZrO2-SiO2) to enhance reaction efficiency and yield .

Other synthetic pathways may exist but are less documented in available literature.

4-Hexen-3-one finds applications in several areas:

  • Flavoring Agent: Its unique taste profile allows it to be used in food products.
  • Fragrance Industry: Due to its aromatic properties, it may be utilized in perfumes and scented products.
  • Chemical Intermediate: It serves as a building block for synthesizing other organic compounds.

Several compounds share structural similarities with 4-hexen-3-one. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaKey Features
2-HexanoneC6H12OSaturated ketone without double bond
3-Hexen-2-oneC6H10ODifferent position of double bond
5-Hexen-3-oneC6H10OIsomeric form with distinct properties

Uniqueness of 4-Hexen-3-one

What makes 4-hexen-3-one unique among these compounds is its specific structural arrangement that includes both a carbonyl group and a conjugated double bond, which contributes to its distinct taste and aroma characteristics. Additionally, its synthesis method via dehydration provides it with particular industrial relevance not shared by all similar compounds.

Physical Description

Colourless to yellow liquid; pugent, acrid, metallic odou

XLogP3

1.2

Density

0.855-0.861

UNII

287565SV8S

GHS Hazard Statements

Aggregated GHS information provided by 1594 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H226 (99.94%): Flammable liquid and vapor [Warning Flammable liquids];
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

50396-87-7
2497-21-4

Wikipedia

4-hexen-3-one

Use Classification

Food additives -> Flavoring Agents
Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes
Flavoring Agents -> JECFA Flavorings Index

General Manufacturing Information

4-Hexen-3-one: ACTIVE
4-Hexen-3-one, (4E)-: INACTIVE

Dates

Modify: 2023-08-19

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